Niclosamide-13C6 hydrate

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Niclosamide-13C6 hydrate (CAS 1325808-64-7) is a stable isotope-labeled analog of the anthelmintic drug niclosamide, in which six carbon-12 atoms on the 2-chloro-4-nitrophenyl ring are replaced by carbon-13 atoms, producing a characteristic mass shift of M+6 relative to the unlabeled compound (monoisotopic mass 325.99 Da unlabeled vs. 332.01 Da labeled).

Molecular Formula 13C6C7H8Cl2N2O4·xH2O
Molecular Weight 333.071 (anhydrous)
CAS No. 1325808-64-7
Cat. No. B602506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide-13C6 hydrate
CAS1325808-64-7
Synonyms5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate
Molecular Formula13C6C7H8Cl2N2O4·xH2O
Molecular Weight333.071 (anhydrous)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niclosamide-13C6 Hydrate (CAS 1325808-64-7) – Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Niclosamide-13C6 hydrate (CAS 1325808-64-7) is a stable isotope-labeled analog of the anthelmintic drug niclosamide, in which six carbon-12 atoms on the 2-chloro-4-nitrophenyl ring are replaced by carbon-13 atoms, producing a characteristic mass shift of M+6 relative to the unlabeled compound (monoisotopic mass 325.99 Da unlabeled vs. 332.01 Da labeled) . The compound is manufactured as a high-purity reference standard (HPLC purity ≥95% to >99%, isotopic enrichment up to >99 atom% 13C) intended primarily for use as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) methods for the quantification of niclosamide in biological, environmental, and pharmaceutical matrices .

Why Unlabeled Niclosamide or Deuterated Analogs Cannot Substitute for Niclosamide-13C6 Hydrate in Quantitative MS Methods


Stable isotopically labeled (SIL) internal standards are the gold standard for quantitative LC-MS/MS bioanalysis because they compensate for matrix effects, extraction variability, and instrument fluctuations. However, not all SIL analogs perform equivalently. Deuterium-labeled compounds (e.g., hypothetical niclosamide-d4) can exhibit chromatographic retention time shifts of 0.01–0.03 min relative to the unlabeled analyte and may undergo deuterium–hydrogen exchange in protic solvents, compromising quantification accuracy [1]. Furthermore, the lower mass shift of deuterated analogs (+3 to +5 Da) risks spectral overlap with natural-abundance isotopic peaks, particularly the [M+2] and [M+4] contributions from niclosamide's two chlorine atoms. In contrast, 13C-labeled standards such as Niclosamide-13C6 co-elute precisely with the target analyte, are not susceptible to isotopic exchange, and provide a wider +6 Da mass separation that cleanly resolves the IS signal from the analyte envelope . Non-isotopic structural analog IS (e.g., ibuprofen, p-nitrophenol) cannot fully correct for differential extraction recovery and matrix effects unique to niclosamide, leading to biased results and potential method failure during validation.

Niclosamide-13C6 Hydrate (CAS 1325808-64-7) – Quantitative Differentiation Evidence for Scientific Procurement


Mass Spectrometric Selectivity: M+6 Shift from 13C6 Labeling Outperforms Deuterated Analogs in Spectral Separation

Niclosamide-13C6 hydrate produces a mass shift of +6 Da (M+6) relative to unlabeled niclosamide, as certified by the Sigma-Aldrich VETRANAL® analytical standard specification . The unlabeled analyte has a monoisotopic mass of 325.986 Da, while the 13C6-labeled analog has a monoisotopic mass of 332.006 Da, yielding a clean Δm of 6.0 Da . This +6 Da shift exceeds the typical +3 to +5 Da shift achievable by deuterium labeling (e.g., a hypothetical niclosamide-d4 would produce +4 Da) . The larger mass difference is critical because niclosamide contains two chlorine atoms, generating prominent natural abundance [M+2] (³⁷Cl contribution: ~64% relative abundance) and [M+4] isotopic peaks that can overlap with a +4 Da IS signal, thereby introducing systematic bias in peak integration .

Stable Isotope Labeling Mass Spectrometry Internal Standard Selection

Internal Standard-Corrected Accuracy: 13C6-Niclosamide Transforms 58% Extraction Recovery into 0–11% Deviation in Plasma Assays

In a validated UPLC-MS/MS protocol for quantifying niclosamide in rat plasma, 13C6-niclosamide (MilliporeSigma) was used as internal standard at 100 ng/mL. The absolute extraction recovery of unlabeled niclosamide from the protein precipitation procedure was only 58.29 ± 9.45% . Despite this substantial analyte loss, the IS-corrected calibration enabled inter- and intra-batch accuracy within 0–11% deviation and intra- and inter-batch precision within 0–11% CV across all QC levels . The distinct MRM transitions used were m/z 325→171 for niclosamide and m/z 331→177 for 13C6-niclosamide, providing unambiguous quantification channels .

Bioanalytical Method Validation Extraction Recovery LC-MS/MS Quantification

Multi-Matrix Recovery Compliance: NIC-13C6 Isotope Dilution Method Meets FDA Validation Criteria Across Water, Sediment, Fish, and Shrimp

An HPLC-MS/MS isotope dilution method employing NIC-13C6 as internal standard was validated across four complex matrices: water, sediment, fish muscle/skin, and shrimp muscle. Recoveries at three spiked concentration levels ranged from 89.4% to 113% across all matrices, with relative standard deviations (RSD) of 2.8%–12% [1]. All values fall within the FDA Guidance for Industry acceptance criterion of 80–120% recovery at each spiked level with RSD ≤15% [2]. The method also demonstrated excellent linearity from 0.2–200 μg/L (r² ≥ 0.9995) and achieved an LOD of 1.0 ng/L and LOQ of 2.5 ng/L in water [1].

Environmental Residue Analysis Isotope Dilution Mass Spectrometry Method Validation

Isotopic Purity Benchmarking: >99 atom% 13C Specification Reduces Unlabeled Interference vs. ≥95% Alternatives

Lot-specific isotopic purity and chemical purity directly affect the accuracy of isotope dilution quantification. WITEGA Laboratorien Berlin-Adlershof certifies Niclosamide-13C6 (Product BI053) with isotopic purity >99.0 atom% 13C, HPLC purity >99.0%, and a shelf life of 24 months at 2–8°C . MedChemExpress lists Niclosamide-13C6 (HY-B0497S1) at 99.0% purity by HPLC . By comparison, several other vendors specify purity only as ≥95% (e.g., BOC Sciences, MuseChem) . A 95% purity specification means up to 5% unlabeled or impurity content, which at typical IS working concentrations (1–100 ng/mL) can contribute measurable interference to the analyte channel, particularly at the lower limit of quantitation.

Isotopic Purity Reference Standard Certification Vendor Specification Comparison

Chromatographic Co-Elution Fidelity: 13C Labeling Avoids Deuterium-Induced Retention Time Shifts That Compromise Matrix Effect Correction

The ability of a SIL internal standard to correct for matrix effects depends critically on its co-elution with the unlabeled analyte under the chromatographic conditions used. Deuterium-labeled internal standards have been consistently documented to exhibit retention time shifts of 0.01–0.03 min compared to their unlabeled counterparts in reversed-phase LC, due to the lower polarizability of C–D bonds relative to C–H bonds [1]. In contrast, 13C substitution causes negligible change in chromatographic retention because the C–13C bond has nearly identical physicochemical properties to the C–12C bond . For niclosamide, which is highly protein-bound and prone to matrix ionization suppression in plasma and tissue extracts, a retention time offset between analyte and IS would expose them to different solvent microenvironments at the electrospray interface, differentially modulating ionization efficiency and invalidating the fundamental assumption of isotope dilution [1].

Chromatographic Retention Time Deuterium Isotope Effect Matrix Effect Correction

High-Impact Application Scenarios for Niclosamide-13C6 Hydrate (CAS 1325808-64-7) Based on Quantitative Evidence


Regulated Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies in Plasma and Tissues

Niclosamide-13C6 hydrate is the internal standard of choice for GLP-compliant LC-MS/MS quantification of niclosamide in rodent, canine, and non-human primate plasma. As demonstrated in the rat plasma protocol, 13C6-niclosamide corrects for extraction recoveries as low as 58% and delivers inter-batch accuracy within 0–11% deviation, meeting FDA bioanalytical method validation criteria . Its +6 Da mass shift and exact chromatographic co-elution with unlabeled niclosamide ensure reliable matrix effect correction across diverse plasma lots [1]. Laboratories conducting IND-enabling PK studies should specify lots with ≥99% isotopic purity to maintain a consistent LLOQ of 1 ng/mL across study phases [2].

Environmental Residue Monitoring of Niclosamide in Aquaculture Waters and Sediments for Regulatory Compliance

The NIC-13C6 isotope dilution HPLC-MS/MS method has been validated for simultaneous quantification of niclosamide residues in water, sediment, fish, and shrimp matrices, achieving an LOD of 1.0 ng/L in water and 0.2 μg/kg in solid matrices [3]. Recoveries (89.4–113%) and precision (RSD ≤12%) across all matrices satisfy the method performance criteria required by national and international residue control programs [3][4]. Environmental testing laboratories operating under ISO 17025 should source Niclosamide-13C6 hydrate with documented metrological traceability and a comprehensive Certificate of Analysis to support audit defensibility .

Clinical Bioequivalence and Therapeutic Drug Monitoring (TDM) Studies of Repurposed Niclosamide

Recent investigations into niclosamide repurposing for oncology (STAT3 inhibition) and antiviral applications (SARS-CoV-2) require robust analytical methods capable of quantifying low systemic concentrations following oral administration. The validated UPLC-MS/MS method using 13C6-niclosamide achieved an LLOQ of 1 ng/mL in both rat and dog plasma, with calibration curves spanning 0.5–1000 ng/mL [2]. For clinical TDM applications, the Sigma-Aldrich VETRANAL® certified reference material grade provides the lot-specific expiry date and documented mass shift (M+6) required for method transfer and regulatory submission .

Multi-Residue Pesticide and Veterinary Drug Screening Methods in Food Safety

Food safety laboratories developing multi-analyte LC-MS/MS methods for aquaculture products can incorporate Niclosamide-13C6 as the dedicated isotope-labeled IS for niclosamide within broader residue panels. The distinct MRM transition (m/z 331→177) provides a unique monitoring channel that does not interfere with co-eluting analytes . The compound's +6 Da mass shift, certified by the Sigma-Aldrich VETRANAL® specification, simplifies method setup by allowing the IS mass window to be positioned outside the typical isotopic clusters of other halogenated analytes . Procurement of neat reference material (rather than pre-diluted solutions) enables laboratories to prepare matrix-matched calibration standards at concentrations tailored to their specific regulatory action limits.

Quote Request

Request a Quote for Niclosamide-13C6 hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.